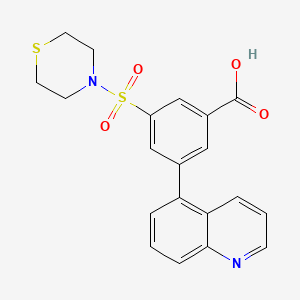![molecular formula C19H23N3O4 B5501622 N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of nicotinamide derivatives. Nicotinamide is a form of vitamin B3 and has been widely studied for its various biochemical applications and interactions.
Synthesis Analysis
Nicotinamide derivatives, including compounds similar to the one , are synthesized using various chemical reactions. For example, Hirokawa et al. (1998) described the synthesis of related nicotinamide derivatives and their affinities for specific receptors (Hirokawa et al., 1998). Another study by Abdel-Aziz (2007) discussed the Lewis acid-promoted nucleophilic displacement reactions for preparing nicotinamide and nicotinic acid derivatives (Abdel-Aziz, 2007).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives often features polarized electronic structures and can form various molecular conformations. For instance, Cobo et al. (2008) analyzed the molecular structures of similar nicotinamide derivatives, highlighting differences in crystal structures despite similar molecular conformations (Cobo et al., 2008).
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions. For example, Windmueller et al. (1959) studied the reaction of ethylene oxide with nicotinamide, leading to the formation of different compounds (Windmueller et al., 1959).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility and molecular interactions, are influenced by their chemical structure. Nicoli et al. (2008) discussed how nicotinamide affects the solubility and permeation of certain compounds, reflecting its impact on physical properties (Nicoli et al., 2008).
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives are diverse, ranging from their role in inhibition of certain enzymes to their potential as anticancer agents. Kamal et al. (2014) synthesized nicotinamide derivatives and tested their anticancer activity, demonstrating significant biological effects (Kamal et al., 2014).
Aplicaciones Científicas De Investigación
Neuroprotection and Cellular Protection Mechanisms YM-244769, a novel Na+/Ca2+ exchange inhibitor with a structure involving nicotinamide, has been investigated for its protective effects against hypoxia/reoxygenation-induced neuronal cell damage. This compound preferentially inhibits NCX3 and shows promise as a neuroprotective drug due to its ability to mitigate cellular damage in neuronal cells, potentially offering insights into the treatment of neurodegenerative disorders (Iwamoto & Kita, 2006).
Corrosion Inhibition Research on nicotinamide derivatives has also extended to the field of materials science, particularly in corrosion inhibition. A study on the corrosion inhibition effect of various nicotinamide derivatives on mild steel in hydrochloric acid solution demonstrated these compounds' effectiveness in protecting against corrosion, highlighting their potential application in extending the lifespan of metals in corrosive environments (Chakravarthy, Mohana, & Kumar, 2014).
Antimicrobial and Antineoplastic Activities The synthesis of nicotinamide analogs and their evaluation for binding to serotonin and dopamine receptors, as well as their antineoplastic activities, exemplify the therapeutic potential of these compounds in treating various conditions, including cancer and neurological disorders. Such studies contribute to our understanding of nicotinamide derivatives' multifaceted roles in medical research (Hirokawa, Yoshida, & Kato, 1998; Ross, 1967).
Chemical Synthesis and Structural Studies Nicotinamide derivatives have been a focal point in chemical synthesis, aiming to explore their biological activities further. For instance, the synthesis and biological evaluation of 2-(3-aminophenyl)-benzothiazoles as antiproliferative and apoptosis-inducing agents show the chemical versatility of nicotinamide frameworks and their potential in developing new therapeutic agents (Zhang et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-(2-methoxyethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-11-10-20-18-7-6-14(12-22-18)19(23)21-9-8-15-13-25-16-4-2-3-5-17(16)26-15/h2-7,12,15H,8-11,13H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHTZUODHOUPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)C(=O)NCCC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)
![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)
![4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)

![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5501615.png)
![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)
![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)
